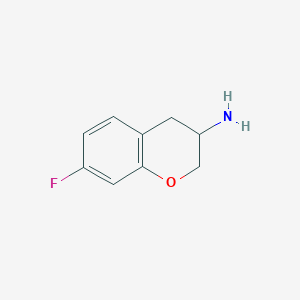

![molecular formula C14H12F2 B1441838 1-[Difluoro(phenyl)methyl]-2-methylbenzene CAS No. 1204295-98-6](/img/structure/B1441838.png)

1-[Difluoro(phenyl)methyl]-2-methylbenzene

Vue d'ensemble

Description

1-[Difluoro(phenyl)methyl]-2-methylbenzene is a synthetic chemical compound. It’s a colorless or light yellow oil that is insoluble in water. The molecular formula is C14H12F2, with an average mass of 218.242 Da and a monoisotopic mass of 218.090714 Da .

Synthesis Analysis

The synthesis of such compounds has seen significant advancements in recent years. Difluoromethylation processes based on X–CF2H bond formation, where X is C (sp), C (sp2), C (sp3), O, N, or S, have been developed . These processes have benefited from the invention of multiple difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .Molecular Structure Analysis

The molecular structure of 1-[Difluoro(phenyl)methyl]-2-methylbenzene is complex. The compound contains a benzene ring, which is a cyclic hydrocarbon with a continuous pi bond. The difluoro(phenyl)methyl group is attached to one carbon of the benzene ring, and a methyl group is attached to another carbon .Chemical Reactions Analysis

Difluoromethylation of C (sp2)–H bond has been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics . Examples of electrophilic, nucleophilic, radical, and cross-coupling methods have appeared to construct C (sp3)–CF2H bonds .Physical And Chemical Properties Analysis

As mentioned earlier, 1-[Difluoro(phenyl)methyl]-2-methylbenzene is a colorless or light yellow oil that is insoluble in water. More detailed physical and chemical properties are not available in the retrieved resources.Applications De Recherche Scientifique

-

- Application : Difluoro diazoalkanes are used in cycloaddition reactions .

- Methods : The study emphasized the differences between diverse fluorinated diazo compounds. These differences led to two major synthetic protocols in batch and flow that allow the safe and scalable synthesis of fluoroalkyl-, sulfone-substituted pyrazolines .

- Results : The transformation is of particular importance as the reaction product is a highly valuable sulfone- and fluoroalkyl-disubstituted pyrazoline .

-

Field : Agrochemical and Pharmaceutical Industries

- Application : Trifluoromethylpyridines are used as a key structural motif in active agrochemical and pharmaceutical ingredients .

- Methods : The review provides an overview of the synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives .

- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Orientations Futures

The field of difluoromethylation has seen significant advancements and is of interest for process chemistry . The precise site-selective installation of CF2H onto large biomolecules such as proteins is an exciting departure in this sub-field . Future research may focus on further developing these methods and exploring their applications.

Propriétés

IUPAC Name |

1-[difluoro(phenyl)methyl]-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F2/c1-11-7-5-6-10-13(11)14(15,16)12-8-3-2-4-9-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWCDDVVRTZXICP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C2=CC=CC=C2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[Difluoro(phenyl)methyl]-2-methylbenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Bromo-2-propylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441759.png)

![3-[(2-Ethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441762.png)

![3-[(2-Propylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441763.png)

![3-{[3-(Trifluoromethyl)phenoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1441764.png)

![3-[2-(3,4-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441765.png)

![3-[(3-Isopropylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441766.png)

![2-[2-([1,1'-Biphenyl]-4-yloxy)ethyl]piperidine hydrochloride](/img/structure/B1441767.png)

![4-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441773.png)

![1-{2-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride](/img/structure/B1441775.png)

![3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441776.png)

![2-[2-(2-Phenoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1441778.png)